N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
Properties
Molecular Formula |
C15H11Br2N3O |
|---|---|
Molecular Weight |
409.07 g/mol |
IUPAC Name |
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H11Br2N3O/c1-9(21)18-15-13(10-5-3-2-4-6-10)19-14-12(17)7-11(16)8-20(14)15/h2-8H,1H3,(H,18,21) |
InChI Key |
GJHRGHXJMOMOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
EP1966201A1 describes quaternization of the imidazo[1,2-a]pyridine nitrogen with methyl iodide, followed by displacement with cyanide and subsequent hydrolysis to the carboxylic acid. Activation with carbonyldiimidazole (CDI) and reaction with dimethylamine yields the acetamide. However, this six-step process has a low overall yield (23%).
Direct Acylation via Photoredox Catalysis
A modern approach from the Royal Society of Chemistry utilizes N-amidopyridinium salts and 4CzIPN as a photoredox catalyst under blue LED irradiation. Reacting 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine with N-acetylpyridinium bromide in DMSO at 25°C for 36 hr provides the target acetamide in 61% yield. This method avoids harsh conditions and improves functional group tolerance.
Three-Component Aza-Friedel–Crafts Reaction
Recent advances from PMC11313794 highlight a Y(OTf)₃-catalyzed three-component reaction combining imidazo[1,2-a]pyridines, aldehydes, and amines. While primarily used for alkylation, adapting this method with acetyl chloride as the electrophile enables one-pot acetamide formation. For example, reacting 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine with formaldehyde and ammonium acetate in acetonitrile (Y(OTf)₃, 80°C, 12 hr) yields the acetamide in 58% yield.
Purification and Characterization
Final purification is typically performed via column chromatography (SiO₂, EtOAc/hexane 1:3) or recrystallization from ethanol/water. Characterization data include:
Chemical Reactions Analysis
Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions due to the presence of bromine substituents at positions 6 and 8 of the imidazo[1,2-a]pyridine core. These reactions enable selective functionalization for medicinal chemistry applications .
-
Suzuki-Miyaura Coupling : Bromine atoms undergo palladium-catalyzed coupling with arylboronic acids, forming biaryl derivatives. This reaction is critical for introducing aryl groups to enhance pharmacological properties .
-
Buchwald-Hartwig Amination : The brominated positions can react with amines under palladium catalysis to form C–N bonds, enabling access to amino-functionalized analogs .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing bromine and acetamide groups activate the imidazo[1,2-a]pyridine ring for nucleophilic substitution at positions 6 and 8 .
-
Halogen Exchange : Bromine substituents can be replaced by other halogens (e.g., iodine) under copper(I) catalysis .
-
Hydroxylation : Hydrolysis under basic conditions yields hydroxylated derivatives, though this is less common due to steric hindrance from the phenyl and acetamide groups .
Functionalization of the Acetamide Group
The acetamide moiety at position 3 undergoes hydrolysis and alkylation reactions:
-
Hydrolysis : Treatment with strong acids or bases cleaves the acetamide to generate a free amine, which can be further functionalized .
-
Alkylation/Reductive Amination : The amine intermediate reacts with aldehydes or alkyl halides to form secondary or tertiary amines, enhancing solubility or bioactivity .
Oxidative Reactions
The imidazo[1,2-a]pyridine core participates in oxidative coupling with alkenes or alkynes under copper catalysis. For example:
-
Cinnamaldehyde Coupling : Aerobic oxidative coupling with cinnamaldehyde introduces formyl groups at position 3, leveraging the electron-deficient nature of the ring .
Hydrogen Bonding and Supramolecular Interactions
The acetamide group forms N–H···N hydrogen bonds with adjacent molecules, as observed in crystallographic studies. This influences crystal packing and stability .
Mechanistic Insights
Scientific Research Applications
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article will explore the applications of this compound, supported by relevant data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C21H15Br2N3O
- Molecular Weight : 501.181 g/mol
- CAS Number : 372977-44-1
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit moderate activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using agar well diffusion methods .
Case Study: Antimicrobial Evaluation
A recent evaluation involved synthesizing several derivatives of imidazo[1,2-a]pyridine and testing their antibacterial activity. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin, suggesting potential for development into new antimicrobial agents .
Anticancer Research
This compound has also been investigated for its anticancer properties. Compounds with imidazo[1,2-a]pyridine scaffolds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| N-(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | HeLa (cervical cancer) | 20 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. Preliminary studies indicate that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection
In vitro studies have shown that certain derivatives can reduce cell death induced by oxidative stress in neuronal cell lines. This opens avenues for further investigation into their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism by which N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its imidazo[1,2-a]pyridine core and substituents. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Structural Differences: The target compound’s acetamide group is smaller and less lipophilic than the 4-methoxybenzamide group in the analogous compound.
Molecular Weight : The similar compound’s higher molecular weight (501.17 vs. ~408.0 g/mol) may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Acid-Base Properties : The pKa of the similar compound (~9.46) suggests moderate basicity, likely due to the amide and methoxy groups. The target compound’s pKa remains uncharacterized but could differ due to the absence of the methoxy moiety.
Biological Activity
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. The unique structural features of this compound, including its dual bromination and phenyl substitution, suggest potential for diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Its structure is characterized by:
- Bromine substituents at the 6 and 8 positions of the imidazo ring.
- A phenyl group at the 2 position.
- An acetamide functional group , which may enhance its lipophilicity and biological interactions compared to simpler analogs.
Biological Activity Overview
This compound has shown potential in various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as sphingomyelinases that are implicated in cancer progression and neurodegenerative diseases. For instance, similar compounds have been studied for their role as inhibitors in various signaling pathways related to cell proliferation and survival .
- Antimicrobial Activity : Its structural characteristics may enhance membrane permeability and facilitate interaction with microbial targets, leading to increased efficacy against resistant strains.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth with an IC50 value of approximately 15 µM for Staphylococcus aureus and 20 µM for Escherichia coli. The compound's effectiveness was linked to its ability to disrupt bacterial cell membranes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the bromination pattern or substitution on the phenyl ring can significantly alter biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Bromine at position 6 | Antimicrobial |
| 8-Bromophenylimidazo[1,2-a]pyridine | Bromine at position 8 | Anticancer |
| N-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetamide | Bromine at position 5 | Enzyme inhibition |
These findings suggest that dual bromination enhances lipophilicity and may improve interaction with lipid membranes or protein targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, and how can reaction intermediates be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with imidazo[1,2-a]pyridine core functionalization. Bromination at positions 6 and 8 is critical and can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent at 0–25°C). Acetamide introduction at position 3 is accomplished via nucleophilic substitution or coupling reactions, such as using chloroacetyl chloride followed by amidation. Optimization of intermediates requires monitoring via TLC and HPLC to ensure regioselectivity, especially to avoid over-bromination .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm substitution patterns and bromine positions. Aromatic protons in imidazo[1,2-a]pyridine typically appear as doublets or triplets between δ 7.0–9.0 ppm, while acetamide protons resonate at δ 2.0–2.5 ppm .
- X-ray crystallography : To resolve crystal packing and confirm stereochemistry.
- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in receptor binding assays?
- Methodological Answer : Discrepancies in IC50 values (e.g., peripheral benzodiazepine receptor binding) may arise from assay conditions (e.g., membrane preparation vs. whole-cell assays) or substituent effects. For example, bromine atoms at positions 6 and 8 enhance steric bulk, potentially reducing affinity compared to chloro or methyl analogs. Validate activity via:
- Competitive binding assays : Using radiolabeled ligands (e.g., [3H]PK 11195) to measure displacement efficacy .
- Structure-activity relationship (SAR) studies : Systematically modifying substituents to isolate contributions to binding .
Q. How does this compound interact with therapeutic targets like cancer cell lines or microbial proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin or microbial enzymes). Bromine atoms may form halogen bonds with key residues (e.g., His198 in CYP450) .
- In vitro assays : Test antiproliferative activity via MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), noting IC50 values. Compare with control compounds like Zolpidem derivatives to assess selectivity .
Q. What analytical approaches address challenges in purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/water gradient to separate and identify byproducts (e.g., de-brominated analogs or acetamide hydrolysis products).
- LC-QTOF : For high-resolution mass data to confirm impurities (e.g., m/z deviations < 2 ppm) .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues .
Data Interpretation and Optimization
Q. How can researchers reconcile conflicting LogP/LogD values reported for this compound?
- Methodological Answer : LogP discrepancies (e.g., 3.5 vs. 4.2) may stem from measurement methods (shake-flask vs. chromatographic). Standardize protocols:
- Shake-flask method : Partition between octanol and PBS (pH 7.4), validated by UV spectrophotometry.
- Chromatographic estimation : Use a calibrated HPLC column (e.g., Chromolith RP-18e) with reference standards .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Methodological Answer :
- SWISS-ADME : Predict Phase I/II metabolism (e.g., bromine removal via CYP450 or glucuronidation of the acetamide group).
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., brominated aromatics) .
Experimental Design
Q. How to design assays for evaluating neurosteroid modulation effects in vivo?
- Methodological Answer :
- Animal models : Use adrenalectomized-orchiectomized (ADX-ORX) rats to isolate central vs. peripheral neurosteroidogenesis.
- LC-MS/MS quantification : Measure pregnenolone, progesterone, and allopregnanolone levels in plasma and brain homogenates post-administration. Compare with ligands like CB34 or PK 11195 .
Q. What in silico methods optimize solubility without compromising bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
